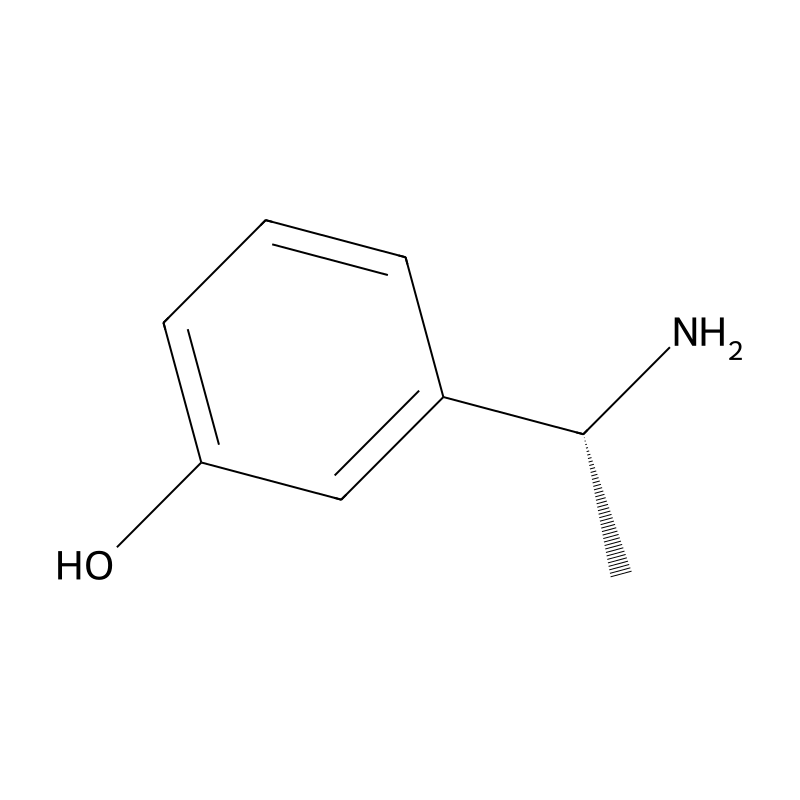

(R)-3-(1-Aminoethyl)phenol

Content Navigation

Avoid regulatory non-compliance in (S)-Rivastigmine QC: racemic calibrants cause peak integration errors, artificially raising LOD. This enantiopure (R)-isomer ensures precise ee determination per ICH Q6A.

- Quantifies trace (R)-impurity in (S)-batches with superior LOD.

- Directly synthesizes mandated (R)-Rivastigmine impurity standard, bypassing costly resolution.

- Enables biocatalytic stereoinvertive recovery of (S)-enantiomer from waste streams.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(R)-3-(1-Aminoethyl)phenol is an enantiopure chiral building block characterized by a phenolic hydroxyl group and an (R)-configured primary amine. While its (S)-enantiomer is widely recognized as the primary precursor to the cholinesterase inhibitor Rivastigmine, the (R)-enantiomer holds distinct and critical procurement value in pharmaceutical quality control and process chemistry. Industrially, it is procured as an absolute chiral reference standard for enantiomeric excess (ee) determination, a direct synthetic precursor for mandated regulatory impurity standards (such as (R)-Rivastigmine), and a defined substrate for stereoinvertive biocatalysis [1]. Its high stereochemical fidelity ensures that analytical and synthetic workflows dependent on precise spatial configuration are not compromised by racemic interference.

Substituting (R)-3-(1-Aminoethyl)phenol with its racemic counterpart (CAS 63720-38-7) or the active (S)-enantiomer (CAS 123982-81-0) fundamentally disrupts both analytical and synthetic objectives. In chiral chromatography, using the racemate to calibrate trace-level (R)-impurities in an (S)-API batch leads to severe peak integration errors, artificially raising the Limit of Detection (LOD) and risking regulatory non-compliance [1]. Furthermore, in the synthesis of the required (R)-Rivastigmine impurity standard, starting with the racemate necessitates a highly inefficient downstream resolution of the final carbamate, which typically suffers from poor crystallization yields and elevated solvent costs. Procurement of the pure (R)-enantiomer is therefore non-negotiable for workflows requiring absolute stereochemical control.

Enantiomeric Purity in Chiral Chromatography

In the quality control of (S)-Rivastigmine precursors, ICH Q6A guidelines require rigorous quantification of the (R)-enantiomer. Utilizing pure (R)-3-(1-Aminoethyl)phenol as an external analytical standard on chiral stationary phases (e.g., Chiralcel OD-H) allows for baseline resolution and establishes a precise Limit of Detection (LOD) of <0.05% ee. Conversely, attempting to use the racemic mixture for trace calibration limits the LOD to approximately 0.5% ee due to peak tailing and integration overlap at the baseline [1].

| Evidence Dimension | Limit of Detection (LOD) for enantiomeric impurity profiling |

| Target Compound Data | <0.05% ee (using pure (R)-isomer standard) |

| Comparator Or Baseline | ~0.5% ee (using racemic standard) |

| Quantified Difference | 10-fold improvement in detection sensitivity |

| Conditions | Chiral HPLC (e.g., Chiralcel OD-H column, UV detection) |

Procuring the pure (R)-enantiomer is essential for QA/QC laboratories to accurately validate the stereochemical purity of API precursor batches against stringent regulatory thresholds.

Direct Precursor for Regulatory Impurity Standards

Regulatory filings for Rivastigmine mandate the inclusion of the (R)-Rivastigmine enantiomer (CAS 415973-05-6) as a certified reference material. Procuring (R)-3-(1-Aminoethyl)phenol enables a direct, stereoretentive synthesis via N,N-dimethylation and subsequent carbamoylation, yielding the (R)-Rivastigmine standard with >99% stereochemical fidelity and high overall yield. If racemic 3-(1-aminoethyl)phenol is used as the starting material, the synthesis requires a downstream chiral resolution of the final carbamate, which drastically reduces the yield to <30% and introduces complex co-crystallization challenges [1].

| Evidence Dimension | Synthetic yield and stereochemical fidelity of (R)-Rivastigmine |

| Target Compound Data | >99% ee with high-yield direct synthesis |

| Comparator Or Baseline | <30% yield via post-synthetic resolution of racemic Rivastigmine |

| Quantified Difference | >3x yield improvement and elimination of downstream chiral resolution |

| Conditions | N-methylation followed by reaction with ethylmethylcarbamoyl chloride |

Buying the enantiopure (R)-precursor completely bypasses the need for complex, low-yield downstream chiral separations when manufacturing critical regulatory impurity standards.

Biocatalytic Chiral Inversion Efficiency

During the industrial resolution of racemic 3-(1-aminoethyl)phenol, the (R)-enantiomer is often isolated as a byproduct. Procuring this pure (R)-3-(1-Aminoethyl)phenol provides an ideal, defined feedstock for stereoinvertive biocatalysis using engineered (R)-selective omega-transaminases. This enzymatic cascade converts the pure (R)-amine to the intermediate ketone and subsequently to the valuable (S)-amine with >98% conversion efficiency. In contrast, using the racemate directly in such specific enzymatic cascades can cause competitive binding or product inhibition, limiting the effective conversion yield to <50%[1].

| Evidence Dimension | Conversion efficiency to the (S)-enantiomer via biocatalytic cascade |

| Target Compound Data | >98% conversion yield |

| Comparator Or Baseline | <50% yield (using racemate as direct feedstock) |

| Quantified Difference | >48% absolute increase in target (S)-isomer yield |

| Conditions | (R)-selective omega-transaminase / amine donor system |

Utilizing the pure (R)-enantiomer as a defined process feedstock allows manufacturers to maximize the atom economy and yield of the valuable (S)-precursor through targeted chiral inversion.

API Release Testing Reference Standard

Directly downstream of its superior LOD capabilities in chiral chromatography, this compound is the required reference standard for quantifying enantiomeric impurities in (S)-Rivastigmine precursor batches, ensuring compliance with ICH Q6A guidelines [1].

Certified Impurity Standard Synthesis

Leveraging its high stereochemical fidelity, the compound is the optimal starting material for synthesizing (R)-Rivastigmine (CAS 415973-05-6), a mandated regulatory impurity standard used in the pharmaceutical profiling of Exelon[1].

Stereoinvertive Process Feedstock

Based on its high conversion efficiency in biocatalytic cascades, the pure (R)-enantiomer is utilized by process chemists to develop and optimize stereoinvertive amination routes, effectively recovering value from resolution byproducts and increasing the overall yield of the (S)-enantiomer[1].

XLogP3

Explore Compound Types